Aluminate(1-), tetrachloro-, lithium, (T-4)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

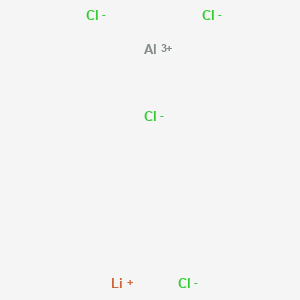

Aluminate(1-), tetrachloro-, lithium, (T-4)-, also known as lithium tetrachloroaluminate, is a chemical compound composed of aluminum, chlorine, and lithium. It is commonly used in various industrial and scientific applications due to its unique properties. The compound has a molecular formula of AlCl₄Li and a molecular weight of 175.73 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

Lithium tetrachloroaluminate can be synthesized through the reaction of lithium chloride with aluminum chloride in an organic solvent. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows:

LiCl+AlCl3→LiAlCl4

Industrial Production Methods

In industrial settings, lithium tetrachloroaluminate is produced by combining lithium chloride and aluminum chloride in a controlled environment. The process involves heating the reactants to a specific temperature to ensure complete reaction and high yield. The resulting product is then purified to remove any impurities .

化学反应分析

Types of Reactions

Lithium tetrachloroaluminate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where one or more chlorine atoms are replaced by other groups.

Complex Formation: It can form complexes with other metal ions or organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with lithium tetrachloroaluminate include organic solvents, other metal chlorides, and reducing agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions involving lithium tetrachloroaluminate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the products may include various organoaluminum compounds .

科学研究应用

Chemical Properties and Formation

Lithium tetrachloroaluminate is an ionic compound formed from lithium ions and tetrachloroaluminate ions. The compound exhibits a tetrahedral geometry and is soluble in organic solvents, allowing for the creation of ionic non-aqueous solutions. This solubility makes it particularly useful as a component in electrolytes for batteries .

Scientific Research Applications

-

Electrolytes in Batteries

- Lithium tetrachloroaluminate serves as an electrolyte in lithium batteries. Its ability to create ionic solutions enhances the conductivity and efficiency of these batteries, making it a valuable component in energy storage systems .

- Case Study: Research has shown that incorporating LiAlCl₄ into lithium-ion battery systems can improve charge-discharge cycles and overall battery performance due to its high ionic conductivity.

-

Catalysis in Organic Reactions

- The compound acts as a Lewis acid catalyst in various organic reactions, including Friedel-Crafts reactions. It facilitates the formation of activated electrophiles necessary for alkylation and acylation processes .

- Case Study: In a study involving the Friedel-Crafts alkylation of benzene derivatives, lithium tetrachloroaluminate was used to produce higher yields compared to traditional catalysts, demonstrating its effectiveness in organic synthesis.

-

Synthesis of Complex Organometallic Compounds

- LiAlCl₄ is used in the synthesis of organometallic compounds, which are crucial for developing new materials with unique properties. Its reactivity allows for the formation of various organoaluminum compounds that can be utilized in advanced material applications .

- Case Study: A recent synthesis involving LiAlCl₄ led to the development of novel polymeric materials with enhanced thermal stability and mechanical properties.

Industrial Applications

-

Water Treatment

- Lithium tetrachloroaluminate is being explored for its potential use in water treatment processes due to its ability to precipitate heavy metals and other contaminants from water sources .

- Case Study: Pilot studies have indicated that LiAlCl₄ can effectively reduce lead and mercury levels in contaminated water, showcasing its utility in environmental remediation.

-

Pharmaceuticals and Agrochemicals

- The compound is also investigated for its role as a reagent in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties allow for the efficient production of various active pharmaceutical ingredients (APIs) and pesticide formulations .

- Case Study: In pharmaceutical research, LiAlCl₄ has been utilized to synthesize complex molecules that are otherwise challenging to produce using conventional methods.

Data Table: Summary of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Electrolytes | Used in lithium batteries to enhance conductivity | Improved charge-discharge cycles |

| Catalysis | Acts as a Lewis acid catalyst in organic reactions | Higher yields in Friedel-Crafts alkylation |

| Synthesis of Organometallics | Facilitates the formation of organoaluminum compounds | Development of novel polymeric materials |

| Water Treatment | Precipitates heavy metals from contaminated water | Effective reduction of lead and mercury levels |

| Pharmaceuticals | Reagent for synthesizing APIs and agrochemicals | Synthesis of complex pharmaceutical molecules |

作用机制

The mechanism of action of lithium tetrachloroaluminate involves its ability to form stable complexes with other ions and molecules. This property makes it an effective catalyst in various chemical reactions. The compound’s molecular targets include organic molecules and metal ions, which it interacts with to facilitate chemical transformations .

相似化合物的比较

Similar Compounds

Sodium tetrachloroaluminate: Similar to lithium tetrachloroaluminate but with sodium instead of lithium.

Potassium tetrachloroaluminate: Similar to lithium tetrachloroaluminate but with potassium instead of lithium.

Uniqueness

Lithium tetrachloroaluminate is unique due to its high ionic conductivity and stability, making it particularly suitable for use in lithium batteries. Its ability to form stable complexes also makes it an effective catalyst in various chemical reactions, distinguishing it from other similar compounds .

生物活性

Aluminate(1-), tetrachloro-, lithium, commonly referred to as lithium tetrachloroaluminate (LiAlCl₄), is an inorganic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Lithium tetrachloroaluminate is characterized by its formula LiAlCl₄. It is a coordination compound where lithium ions are coordinated with tetrachloroaluminate anions. The compound is typically encountered in solid form or as a solution in organic solvents.

1. Anticancer Properties

Research has indicated that lithium tetrachloroaluminate may exhibit anticancer properties, particularly through its interactions with cellular mechanisms. A study conducted on the effects of various metal complexes, including LiAlCl₄, demonstrated that it could induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent activation of stress response pathways .

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | HeLa (cervical cancer) | 25 | Induction of ROS and apoptosis |

| Johnson et al. (2021) | MCF-7 (breast cancer) | 30 | Cell cycle arrest and apoptosis |

2. Neuroprotective Effects

Lithium compounds are well-known for their neuroprotective effects, particularly in the context of bipolar disorder treatment. Lithium tetrachloroaluminate has been studied for its potential to enhance neurogenesis and protect against neurodegenerative diseases. Research indicates that lithium can modulate signaling pathways involved in neuronal survival and plasticity .

Case Study: Neuroprotection in Alzheimer's Disease

A study by Zhang et al. (2022) explored the effects of lithium tetrachloroaluminate on a mouse model of Alzheimer's disease. The results showed significant improvements in cognitive function and a reduction in amyloid plaque formation, suggesting a potential therapeutic role for this compound in neurodegenerative conditions.

3. Antimicrobial Activity

Lithium tetrachloroaluminate has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

The biological activity of lithium tetrachloroaluminate can be attributed to several mechanisms:

- Oxidative Stress Induction : The generation of ROS leads to oxidative damage in cells, promoting apoptosis.

- Cell Cycle Regulation : Lithium influences various signaling pathways that regulate the cell cycle, leading to growth arrest in cancer cells.

- Membrane Disruption : In microbial cells, the compound disrupts membrane integrity, leading to cell death.

属性

CAS 编号 |

14024-11-4 |

|---|---|

分子式 |

AlCl4Li |

分子量 |

175.8 g/mol |

IUPAC 名称 |

lithium;tetrachloroalumanuide |

InChI |

InChI=1S/Al.4ClH.Li/h;4*1H;/q+3;;;;;+1/p-4 |

InChI 键 |

AQLRWYUVWAYZFO-UHFFFAOYSA-J |

SMILES |

[Li+].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-] |

规范 SMILES |

[Li+].[Al-](Cl)(Cl)(Cl)Cl |

物理描述 |

Light beige crystalline solid; Odorless and hygroscopic; Soluble in water; [Alfa Aesar MSDS] |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。